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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B1257229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-trans U-46619 is a synthetic prostaglandin analogue. It is the geometric isomer of the well-

characterized compound U-46619, which is a potent and stable agonist of the thromboxane A2

(TP) receptor. While U-46619 is extensively used in research to study TP receptor-mediated

signaling and physiological responses, 5-trans U-46619 is primarily recognized for its inhibitory

activity against microsomal prostaglandin E2 synthase-1 (mPGES-1). Due to the common

presence of 5-trans U-46619 as an impurity in preparations of U-46619, understanding its

distinct pharmacological profile is crucial for the accurate interpretation of experimental results.

This guide provides a comprehensive overview of the chemical properties, mechanism of

action, and biological effects of 5-trans U-46619, with a comparative analysis to its cis-isomer,

U-46619.

Chemical and Physical Properties
The fundamental characteristics of 5-trans U-46619 and its cis-isomer are detailed below.
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Property 5-trans U-46619 U-46619 (cis-isomer)

Formal Name

9,11-dideoxy-9α,11α-

methanoepoxy-prosta-5E,13E-

dien-1-oic acid

(5Z)-7-[(1R,4S,5S,6R)-6-

[(1E,3S)-3-Hydroxy-1-

octenyl]-2-

oxabicyclo[2.2.1]hept-5-yl]-5-

heptenoic acid

CAS Number 330796-58-2 56985-40-1

Molecular Formula C₂₁H₃₄O₄ C₂₁H₃₄O₄

Molecular Weight 350.5 g/mol 350.5 g/mol

Appearance
Typically a solution in methyl

acetate

Typically a solution in methyl

acetate

Purity >98% ≥98%

Solubility
Soluble in DMF, DMSO,

Ethanol, and PBS (pH 7.2)
Soluble in methyl acetate

Pharmacology and Mechanism of Action
The biological activities of 5-trans U-46619 and its cis-isomer, U-46619, are distinct, primarily

targeting different enzymes and receptors within the prostanoid signaling cascade.

5-trans U-46619: Inhibition of Microsomal Prostaglandin
E2 Synthase-1 (mPGES-1)
The principal reported biological activity of 5-trans U-46619 is the inhibition of microsomal

prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the prostaglandin

biosynthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) to

prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

While a precise IC₅₀ value for 5-trans U-46619 against mPGES-1 is not readily available in the

current literature, it has been shown to inhibit mPGES-1 at a concentration of 10 µM[1]. One

report suggests that 5-trans U-46619 is approximately half as potent as its 5-cis counterpart in

inhibiting prostaglandin E synthase[2]. However, other studies indicate that the 5-cis isomer (U-
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46619) does not inhibit mPGES-1, highlighting the critical importance of isomeric purity in such

assessments[3].

U-46619 (cis-isomer): Thromboxane A2 (TP) Receptor
Agonism
In contrast to its trans-isomer, U-46619 is a potent and selective agonist of the thromboxane A2

(TP) receptor. The TP receptor is a G-protein coupled receptor that, upon activation, initiates a

signaling cascade leading to various physiological effects, including platelet aggregation,

vasoconstriction, and smooth muscle contraction[4].

The potency of U-46619 as a TP receptor agonist has been quantified in various functional

assays:

Assay EC₅₀ Value Reference

TP Receptor Activation 35 nM [3][5][6]

Platelet Shape Change 13 nM - 35 nM [7][8]

Platelet Aggregation 0.58 µM - 1.31 µM [7][8]

The significant difference in the primary biological targets of the cis and trans isomers

underscores the necessity of using isomerically pure compounds in research to avoid

confounding results.

Signaling Pathways
U-46619 (cis-isomer) TP Receptor Signaling Pathway
Activation of the TP receptor by U-46619 initiates a well-defined signaling cascade. The

receptor primarily couples to Gαq, which in turn activates phospholipase C (PLC). PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately

leads to the activation of downstream effectors such as RhoA/Rho-kinase and mitogen-

activated protein kinases (MAPKs), including ERK1/2 and p38, culminating in physiological

responses like smooth muscle contraction and platelet aggregation[8][9].
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U-46619 (cis-isomer) induced TP receptor signaling cascade.

5-trans U-46619 mPGES-1 Inhibition Pathway
5-trans U-46619 acts as an inhibitor of mPGES-1, thereby blocking the conversion of PGH2 to

PGE2. This action reduces the localized production of PGE2, a key inflammatory mediator.
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Inhibitory action of 5-trans U-46619 on mPGES-1.

Experimental Protocols
Detailed methodologies for assessing the biological activities of 5-trans U-46619 and related

compounds are provided below.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Inhibition Assay
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This cell-free assay measures the ability of a test compound to inhibit the conversion of PGH2

to PGE2 by recombinant mPGES-1.

Materials:

Recombinant human mPGES-1

Prostaglandin H2 (PGH2) substrate

Test compound (5-trans U-46619) and vehicle control (e.g., DMSO)

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing glutathione)

Stop solution (e.g., a solution of FeCl₂ in an appropriate buffer)

PGE2 ELISA kit

Procedure:

Prepare serial dilutions of the test compound in the reaction buffer.

In a microplate, add the recombinant mPGES-1 enzyme to each well.

Add the diluted test compound or vehicle control to the respective wells and pre-incubate for

a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

Allow the reaction to proceed for a short, defined period (e.g., 60 seconds) on ice.

Terminate the reaction by adding the stop solution.

Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit

according to the manufacturer's instructions.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the vehicle control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the log

concentration of the test compound and fitting the data to a dose-response curve.

Thromboxane A2 (TP) Receptor Functional Assay
(Calcium Mobilization)
This cell-based assay measures the ability of a test compound to induce an increase in

intracellular calcium via TP receptor activation.

Materials:

A cell line stably expressing the human TP receptor (e.g., HEK293 or CHO cells)

Cell culture medium and supplements

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Test compound (U-46619 or 5-trans U-46619) and vehicle control

A fluorescence plate reader capable of kinetic measurements

Procedure:

Culture the TP receptor-expressing cells to an appropriate confluency in a multi-well plate.

Load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's

protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

Wash the cells with the assay buffer to remove any excess dye.

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired

temperature (e.g., 37°C).

Prepare serial dilutions of the test compound in the assay buffer.

Establish a baseline fluorescence reading for each well.
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Add the diluted test compound or vehicle control to the wells and immediately begin kinetic

fluorescence readings.

Monitor the change in fluorescence over time, which corresponds to the change in

intracellular calcium concentration.

Calculate the peak fluorescence response for each concentration of the test compound.

Determine the EC₅₀ value by plotting the peak response against the log concentration of the

test compound and fitting the data to a dose-response curve.

Conclusion
5-trans U-46619 is a valuable research tool with a distinct pharmacological profile from its

more commonly studied cis-isomer, U-46619. Its primary activity as an inhibitor of mPGES-1

makes it relevant for studies on inflammation and prostaglandin E2-mediated pathways. In

contrast, U-46619 is a potent TP receptor agonist, widely used to investigate thromboxane A2

signaling. The information and protocols provided in this guide are intended to assist

researchers in designing and interpreting experiments involving these compounds,

emphasizing the critical importance of isomeric purity for obtaining accurate and reproducible

data. Further research is warranted to fully elucidate the quantitative inhibitory potency of 5-
trans U-46619 on mPGES-1 and to definitively characterize its activity, if any, at the TP

receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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